2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
Overview
Description
“2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid” is an organic compound with the CAS Number: 1250965-67-3 . It has a molecular weight of 222.24 and its IUPAC name is 2-{[(dimethylamino)carbonyl]amino}-5-methylbenzoic acid . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular formula of “2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid” is C11H14N2O3 . The InChI code is 1S/C11H14N2O3/c1-7-4-5-9(8(6-7)10(14)15)12-11(16)13(2)3/h4-6H,1-3H3,(H,12,16)(H,14,15) .
Physical And Chemical Properties Analysis
“2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid” is a powder that is stored at room temperature . The compound has a molecular weight of 222.24 .
Scientific Research Applications
Synthesis and Characterization
- Chloranthraniliprole : 2-Amino-5-chloro-N,3-dimethylbenzamide, a derivative of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid, was used in the synthesis of Chloranthraniliprole, an insecticide, demonstrating the compound's role in agricultural chemistry (Zheng Jian-hong, 2012).
Intermediate in Medicinal Chemistry
- Anti-Cancer Drug Synthesis : 2-Amino-5-methylbenzoic acid, closely related to the subject compound, played a role in synthesizing intermediates for anti-cancer drugs inhibiting thymidylate synthase, indicating its potential in pharmaceutical research (Cao Sheng-li, 2004).
Aromatic Amino-Claisen Rearrangement
- Ellipticine Synthesis : A variant of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid, 2,5-xylidine, was used in the synthesis of 1,4-dimethylcarbazole, a key compound in the production of Ellipticine, an antitumoral alkaloid, showcasing its utility in developing cancer treatments (A. Mustafin et al., 1989).
Application in Host-Guest Complex Synthesis
- Non-Covalent Bond Studies : A derivative, 3,5-Dinitro-4-methylbenzoic acid, functioned as a host molecule in the study of host-guest complexes through non-covalent bonds, contributing to the understanding of molecular interactions (V. Pedireddi et al., 1998).
Safety And Hazards
The safety information pictograms for “2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid” indicate GHS07 . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(dimethylcarbamoylamino)-5-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7-4-5-9(8(6-7)10(14)15)12-11(16)13(2)3/h4-6H,1-3H3,(H,12,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCLDHGRVRRQTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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